molecular formula C15H17N3O B8372100 N-(4-(2-pyrimidinyl)phenyl)-2,2-dimethylpropanamide CAS No. 240139-83-7

N-(4-(2-pyrimidinyl)phenyl)-2,2-dimethylpropanamide

Cat. No. B8372100
Key on ui cas rn: 240139-83-7
M. Wt: 255.31 g/mol
InChI Key: SYZKMHCUETXUAM-UHFFFAOYSA-N
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Patent
US06943159B1

Procedure details

A mixture of 4-((2,2-dimethylpropanoyl)amino)phenylboronic acid (2.0 g, 9 mmol), 2-chloropyrimidine (0.8 g, 7 mmol), Pd(PPh3)2Cl2 (100 mg, 2 mol %) 1,2-dimethoxyethane (40 ml) and Na2CO3 (2M, 7 ml, 14 mmol) were refluxed under N2 for 5 h. The mixture was diluted with 10% Na2CO3 (20 ml) and extracted with EtOAc (3×50 ml). The organic layer was dried (Na2SO4) and the solvent was removed in vacuo. The crude product was recrystallised from MeOH/water (1:1) yielding 0.52 g (85%) of N-(4-(2-pyrimidinyl)phenyl)-2,2-dimethylpropanamide as colorless crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9](B(O)O)=[CH:8][CH:7]=1)=[O:4].Cl[C:18]1[N:23]=[CH:22][CH:21]=[CH:20][N:19]=1.COCCOC>C([O-])([O-])=O.[Na+].[Na+].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[N:19]1[CH:20]=[CH:21][CH:22]=[N:23][C:18]=1[C:9]1[CH:10]=[CH:11][C:6]([NH:5][C:3](=[O:4])[C:2]([CH3:16])([CH3:15])[CH3:1])=[CH:7][CH:8]=1 |f:3.4.5,^1:38,57|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(C(=O)NC1=CC=C(C=C1)B(O)O)(C)C
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
40 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
100 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed under N2 for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from MeOH/water (1:1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)C1=CC=C(C=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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